molecular formula C16H18F3N3O2 B2949267 4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448030-21-4

4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2949267
CAS No.: 1448030-21-4
M. Wt: 341.334
InChI Key: SWTNOQBDOSRXND-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 4-isopropoxy substituent on the benzamide core and a 3-(trifluoromethyl)-1H-pyrazol-1-yl group attached via an ethyl linker. This structure combines a lipophilic isopropoxy group with a trifluoromethyl-substituted pyrazole, which is known to enhance metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

4-propan-2-yloxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-11(2)24-13-5-3-12(4-6-13)15(23)20-8-10-22-9-7-14(21-22)16(17,18)19/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNOQBDOSRXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C15H19F3N2OC_{15}H_{19}F_3N_2O, with a molecular weight of approximately 306.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit key cancer pathways, including BRAF(V600E) and EGFR pathways, which are critical in various cancers such as melanoma and non-small cell lung cancer .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Reference
This compoundBRAF(V600E)0.21
N-(3-isopropoxy-1-isopropyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazol-5-yl)cyclobutane carboxamidePancreatic cancer0.15
N-(5'-Isopropoxy-2'-isopropyl-3,5-dimethyl-2'H-[1,4'] bipyrazolyl-3'...Various cancer cell linesModerate to good

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds similar to this compound have shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococcus aureus32
Pyrazole carboxamide derivativesEscherichia coli16
Isoxazole pyrazole derivativesPseudomonas aeruginosa64

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Antifungal Activity : Another investigation focused on the antifungal properties of pyrazole derivatives against phytopathogenic fungi. The results showed that certain derivatives demonstrated significant antifungal activity, suggesting potential applications in agricultural settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Benzamide core : Common in pharmaceuticals for hydrogen-bonding interactions.
  • 4-Isopropoxy group : Enhances lipophilicity and may influence membrane permeability.
  • Ethyl linker : Provides flexibility for optimal positioning of the pyrazole moiety.
  • 3-(Trifluoromethyl)-1H-pyrazole : Contributes electron-withdrawing effects and metabolic resistance.

Comparison with Analogous Benzamide Derivatives

Table 1: Structural and Inferred Functional Comparisons
Compound Name Benzamide Substituent Side Chain/Linker Heterocycle/Group Key Inferred Properties References
Target Compound 4-isopropoxy 2-(3-(trifluoromethyl)pyrazolyl)ethyl Pyrazole (CF₃-substituted) High lipophilicity, metabolic stability
I-6473 (Ethyl 4-phenethoxybenzoate) 4-phenethoxy 3-methylisoxazol-5-yl phenethyl Isoxazole Moderate solubility; potential CNS activity
3d (4-(1H-Imidazol-1-yl)-N-ureidoethylbenzamide) 4-(1H-imidazol-1-yl) 2-(3-isopropylureido)ethyl Imidazole Strong hydrogen bonding; kinase inhibition potential
Example from (Thioether-linked) 2-[(thiazolylmethyl)thio] Varied (e.g., thienylmethylthio) Thiazole/Thiophene Enhanced bioavailability via thioether linkage
Example 53 (Fluorinated chromenyl derivative) 2-fluoro-N-isopropyl Chromen-4-one-pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Anticancer/kinase inhibition (inferred from fluorinated groups)

Key Differences and Implications

Thiazole/thiophene derivatives () utilize sulfur atoms for enhanced bioavailability, whereas the target compound relies on fluorine-based stability .

Substituent Effects: The 4-isopropoxy group increases lipophilicity compared to 4-phenethoxy (I-6473) or 4-amino (Example 53), which may affect tissue penetration . Fluorine atoms in the target compound and Example 53 enhance binding to hydrophobic pockets in proteins, a feature absent in non-fluorinated analogs like 3d .

Linker Flexibility :

  • The ethyl linker in the target compound allows conformational flexibility, contrasting with the rigid ureidoethyl linker in 3d or phenethyl chains in I-6473 .

Q & A

Q. What are the standard synthetic routes for 4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted benzaldehydes with triazole derivatives under reflux conditions. For example, 4-amino-triazole derivatives can react with benzaldehyde in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation .
  • Coupling : Introducing the trifluoromethylpyrazole moiety via nucleophilic substitution or amide coupling. Ethanol or DMF are common solvents, with reaction times ranging from 4–12 hours depending on substituent reactivity .

Q. Optimization Strategies :

  • Catalyst Screening : Replace glacial acetic acid with stronger acids (e.g., HCl) to accelerate imine formation .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to improve solubility of aromatic intermediates .
  • Temperature Control : Higher yields (e.g., 85% in ) are achieved by maintaining reflux temperatures (80–100°C) and inert atmospheres .

Q. Table 1: Representative Synthesis Conditions

Starting MaterialSolventCatalystTime (h)Yield (%)Reference
4-Amino-triazole + BenzaldehydeEthanolGlacial Acetic Acid470–75
Trifluoromethylpyrazole DerivativeDMFK₂CO₃1277–85

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm). The ethyl linker between benzamide and pyrazole appears as a triplet (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 518.2 for related compounds) and fragmentation patterns .

Q. Table 2: Key Spectral Data from Evidence

Compound¹H NMR (δ ppm)IR (cm⁻¹)ESI-MS (m/z)Reference
Analog 57.2–8.1 (aromatic), 1.3 (isopropoxy)1655 (C=O), 1140 (C-F)518.2
Analog 8b7.5–8.3 (aromatic), 3.9 (OCH₃)1680 (C=O), 1175 (C-F)452.1

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. The compound’s fluorinated groups may pose inhalation risks .
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., acetic acid during condensation) .
  • Waste Disposal : Collect fluorinated waste separately for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological target and mechanism of action of this compound?

Methodological Answer:

  • In Silico Docking : Use software like AutoDock Vina to predict binding interactions with receptors (e.g., purinergic receptors). The trifluoromethyl group may enhance hydrophobic interactions with active sites .
  • In Vitro Assays : Screen against enzyme panels (e.g., kinases) or cell lines expressing target proteins. For example, reports IC₅₀ values for related compounds using cytotoxicity assays .
  • Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., via CRISPR) to validate specificity .

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies to optimize its pharmacological profile?

Methodological Answer:

  • Core Modifications : Replace the isopropoxy group with bulkier alkoxy chains (e.g., tert-butoxy) to assess steric effects on potency .
  • Heterocycle Variation : Substitute the pyrazole ring with imidazole or triazole to evaluate electronic contributions .
  • Bioisosteric Replacement : Exchange the trifluoromethyl group with cyano (-CN) or sulfonamide (-SO₂NH₂) groups to balance lipophilicity and solubility .

Q. Table 3: SAR Insights from Evidence

ModificationObserved EffectReference
Trifluoromethyl → Chlorine↓ Metabolic Stability
Pyrazole → Thiazole↑ Antifungal Activity

Q. What analytical methods are critical for confirming the structural integrity of the trifluoromethyl group and its impact on bioactivity?

Methodological Answer:

  • ¹⁹F NMR : Detect trifluoromethyl signals at δ -60 to -70 ppm. Peak splitting indicates electronic environment changes .
  • X-ray Crystallography : Resolve 3D conformation to confirm CF₃ orientation relative to the binding pocket .
  • Biological Assays : Compare IC₅₀ values of CF₃-containing analogs versus non-fluorinated derivatives to quantify bioactivity enhancement .

Q. How should researchers address discrepancies in reported synthetic yields or spectral data across studies?

Methodological Answer:

  • Reaction Replication : Systematically vary parameters (e.g., solvent purity, catalyst loading) to identify yield-limiting factors. For example, and report differing yields (70% vs. 85%) due to solvent choice (ethanol vs. DMF) .
  • Cross-Validation : Use orthogonal techniques (e.g., HPLC purity analysis alongside ¹H NMR) to resolve spectral inconsistencies .
  • Collaborative Studies : Share raw data (e.g., NMR FIDs) with independent labs for reproducibility verification .

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